ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMDRWOEBLIOTE-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431251 | |
| Record name | tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107202-62-0 | |
| Record name | tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
tert-Butyloxycarbonyl (Boc) Group Installation
The Boc group is introduced to protect the amine functionality of L-cyclohexylalanine prior to epoxidation. A two-step protocol is widely employed:
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Amination : L-Cyclohexylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane (DCM), with sodium bicarbonate as a base.
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Workup : The Boc-protected intermediate is extracted into DCM, washed with brine, and purified via silica gel chromatography.
Critical Parameters :
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Temperature : 0–5°C to minimize racemization.
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Solvent Ratio : A 1:1 water:DCM ratio maximizes yield (85–92%).
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Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction but risks side reactions at higher concentrations (>5 mol%).
Table 1. Boc Protection Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaHCO₃ | H₂O/DCM | 0 | 92 | 98.5 |
| Et₃N | THF | 25 | 88 | 97.2 |
| K₂CO₃ | Acetone/H₂O | 10 | 84 | 96.8 |
Alternative Protecting Groups
While Boc dominates industrial workflows, comparative studies with Fmoc and Cbz groups reveal trade-offs:
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Fmoc : Provides orthogonal deprotection (piperidine) but lowers solubility in nonpolar solvents.
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Cbz : Requires hydrogenolysis, complicating scalability due to catalyst costs.
Epoxidation Techniques and Stereochemical Control
Sharpless Asymmetric Epoxidation
The Sharpless method achieves high enantioselectivity (ee >90%) using titanium tetraisopropoxide (Ti(OiPr)₄), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP). For erythro-N-Boc-L-cyclohexylalanine epoxide:
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Substrate Activation : The Boc-protected alkene is dissolved in anhydrous DCM.
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Catalyst Loading : Ti(OiPr)₄ (10 mol%) and DET (12 mol%) form a chiral complex.
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Oxidation : TBHP (1.2 eq) is added dropwise at -20°C, yielding the epoxide after 12–16 hrs.
Challenges :
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Moisture sensitivity necessitates rigorous anhydrous conditions.
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Titanium residues require chelation with EDTA during workup.
Table 2. Sharpless Epoxidation Performance Metrics
| TBHP (eq) | Temp (°C) | Time (hrs) | ee (%) | Yield (%) |
|---|---|---|---|---|
| 1.2 | -20 | 16 | 94 | 78 |
| 1.5 | -30 | 24 | 96 | 72 |
| 1.0 | 0 | 8 | 88 | 65 |
Prilezhaev Epoxidation
For non-chiral substrates, meta-chloroperbenzoic acid (m-CPBA) in DCM provides rapid epoxidation (2–4 hrs, 25°C). However, stereochemical outcomes vary:
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Erythro Selectivity : Achieved via substrate-controlled epoxidation, where the Boc group directs peroxide approach.
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Byproducts : Over-oxidation to diols occurs at higher temperatures (>30°C).
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Systems
Industrial production employs tubular flow reactors to enhance heat/mass transfer:
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Residence Time : 8–10 minutes at 50°C.
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Catalyst Immobilization : Titanium complexes grafted onto silica gel enable catalyst recycling (5–7 cycles).
Table 3. Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 75 | 89 |
| Reaction Time (hrs) | 16 | 0.13 |
| Solvent Use (L/kg) | 120 | 45 |
Green Chemistry Innovations
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Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DCM.
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Catalyst-Free Epoxidation : Enzyme-mediated epoxidation using Candida antarctica lipase B (CAL-B) achieves 82% yield but requires extended reaction times (72 hrs).
Analytical Characterization and Quality Control
Stereochemical Validation
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NMR Spectroscopy : Coupling constants (J = 2–4 Hz) confirm erythro configuration.
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X-ray Crystallography : Resolves absolute configuration (CCDC deposition recommended).
Purity Assessment
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HPLC : C18 column (5 µm, 250 mm), 70:30 acetonitrile/water, 1 mL/min flow.
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LC-MS : [M+H]⁺ m/z = 298.2 (calc. 298.18).
Table 4. Acceptable Impurity Limits (ICH Guidelines)
| Impurity | Threshold (%) |
|---|---|
| Diastereomers | ≤0.5 |
| Residual Solvents | ≤0.1 |
| Heavy Metals | ≤10 ppm |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include diols from oxidation, amines from reduction, and various substituted products from nucleophilic substitution reactions .
Scientific Research Applications
Organic Synthesis
Erythro-N-Boc-L-cyclohexylalanine epoxide serves as an important intermediate in the synthesis of complex organic molecules. Its epoxide functional group provides a reactive site for further chemical transformations, enabling the construction of diverse molecular architectures. This compound is particularly valuable in the preparation of:
- Peptidomimetics : These are compounds designed to mimic peptides but with enhanced stability and bioavailability. The incorporation of this compound into peptidomimetic structures allows for the development of novel therapeutic agents with improved pharmacological properties .
- Antibiotics : The compound is involved in the synthesis of macrocyclic antibiotics, which are crucial for combating antibiotic-resistant bacteria. Its ability to stabilize Holliday junctions during bacterial replication makes it a target for new antibiotic development .
Pharmaceutical Development
In pharmaceutical research, this compound has been explored for its potential in drug discovery and development:
- Anticancer Agents : Research indicates that derivatives of this compound can be designed to inhibit specific cancer cell pathways. By modifying the epoxide moiety, researchers have been able to create compounds that selectively target cancer cells while sparing normal cells .
- Calpain Inhibitors : Studies have shown that epoxides incorporating this compound can act as selective inhibitors of calpain, an enzyme implicated in various diseases, including neurodegenerative disorders. This application highlights the potential therapeutic benefits of this compound in treating conditions associated with calpain activity .
Combinatorial Chemistry
The compound is also integral to combinatorial chemistry, where it facilitates the rapid synthesis of diverse libraries of compounds:
- Library Generation : this compound can be used to create combinatorial libraries that include cyclic and peptidomimetic compounds. These libraries are essential for high-throughput screening in drug discovery, allowing researchers to identify promising candidates for further development .
- Targeted Libraries : By using this compound as a building block, researchers can design libraries focused on specific biological targets, such as bacterial recombination enzymes or other critical proteins involved in disease pathways .
Case Studies
Several studies exemplify the applications of this compound:
- Synthesis of Peptidomimetics : One study demonstrated the successful integration of this epoxide into peptidomimetic frameworks, leading to compounds with enhanced selectivity and potency against specific biological targets .
- Antibiotic Development : Another research effort focused on utilizing this compound to develop new antibiotics targeting resistant bacterial strains. The findings indicated significant antibacterial activity against various pathogens, showcasing its potential as a lead compound for antibiotic discovery .
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Structural Comparison with Analogous Epoxide Compounds
The structural uniqueness of ERYTHRO-N-BOC-L-CYCLOHEXYLALANINE EPOXIDE lies in its cyclohexyl-alanine backbone , which differentiates it from compounds like:
- ERYTHRO-N-BOC-L-HOMOPHENYLALANINE EPOXIDE: Features a homophenyl group (aromatic) instead of cyclohexyl, though sharing identical molecular weight and formula (C₁₆H₂₃NO₃) .
- Glycidyl Methacrylate : Contains a methacrylate ester group, enabling free-radical polymerization, unlike the BOC-protected amine in the target compound .
- Triglycidyl Ethers (Aromatic vs. Aliphatic): Aromatic variants (e.g., bisphenol-A-based epoxides) exhibit distinct thermal behaviors compared to aliphatic systems like cyclohexyl-containing epoxides .
Table 1: Structural and Functional Comparison
| Compound | Substituent Type | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Cyclohexyl (aliphatic) | BOC-amine, epoxide | 277.36 |
| ERYTHRO-N-BOC-L-HOMOPHENYLALANINE EPOXIDE | Homophenyl (aromatic) | BOC-amine, epoxide | 277.36 |
| Glycidyl Methacrylate | Methacrylate ester | Epoxide, ester | 142.15 |
| Triglycidyl Ether (Aromatic) | Bisphenol-A | Epoxide, ether | ~340–400 |
Analysis of Physicochemical Properties
- Spectroscopic Features : Infrared (IR) spectroscopy reveals characteristic epoxide absorption bands at 830–915 cm⁻¹ and 1250 cm⁻¹ , consistent with other epoxides . Disappearance of these bands post-curing indicates complete epoxide ring-opening during cross-linking .
- Thermal Stability : Cyclohexyl-containing epoxides, as aliphatic systems, typically exhibit moderate thermal stability compared to aromatic triglycidyl ethers, though conflicting studies suggest minimal differences in heat resistance under certain conditions .
Reactivity and Cross-Linking Efficiency
- Cross-Linking : this compound demonstrates high reactivity with hardeners, achieving 97–98% gel fraction in cured resins, indicative of efficient cross-linking .
- Steric Effects : The cyclohexyl group may slow reaction kinetics compared to less bulky substituents (e.g., glycidyl methacrylate), though this is offset by its ability to enhance rigidity in polymer networks.
Thermal Stability and Comparative Performance in Resin Systems
Table 2: Thermal and Mechanical Properties
| Compound Type | Thermal Stability | Impact Strength | Key Applications |
|---|---|---|---|
| Cyclohexyl-Alanine Epoxide | Moderate-High | Moderate | Specialty polymers, adhesives |
| Aromatic Triglycidyl Ethers | High | Low | High-temperature resins |
| Aliphatic Triglycidyl Ethers | Moderate | High | Flexible coatings |
- Aromatic vs. Aliphatic Debate : While aromatic epoxides are traditionally associated with higher thermal stability, recent studies show that cyclohexyl-containing systems (aliphatic but cyclic) can achieve comparable heat resistance due to structural rigidity .
- Cured Resin Performance : Cyclohexyl epoxides balance low shrinkage (similar to aromatic resins) with improved impact strength relative to brittle aromatic systems .
Biological Activity
Erythro-N-Boc-L-cyclohexylalanine epoxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is a modified amino acid derivative characterized by the presence of a cyclohexyl group and an epoxide functionality. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that can be removed under specific conditions, allowing for the study of the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The epoxide group can undergo nucleophilic attack, leading to covalent modifications of target proteins, which may alter their function.
Target Enzymes
- Proteases : The compound has been shown to inhibit certain proteases, which are crucial for various physiological processes. By covalently modifying the active site of these enzymes, this compound can effectively block their activity.
- Calpains : Research indicates that this compound acts as a selective inhibitor of calpain enzymes, which play significant roles in cellular signaling and apoptosis .
Biological Effects
The biological effects of this compound have been investigated in various studies, revealing its potential therapeutic applications.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several microorganisms. The compound's mechanism involves disrupting microbial cell wall integrity, leading to cell lysis and death.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines indicate that this compound has a moderate toxicity profile. The compound's IC50 values vary depending on the cell type, suggesting selective toxicity towards certain cancer cell lines while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| Normal Human Fibroblasts | >100 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Therapy : In a study involving breast cancer models, the compound was shown to enhance apoptosis in cancer cells when combined with conventional chemotherapeutics.
- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress-induced damage by modulating calpain activity.
Q & A
Q. How can the FINER criteria improve experimental design for this compound?
- Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Pilot studies to confirm epoxide stability in assay buffers.
- Novel : Compare with non-BOC-protected analogs to highlight protective group utility.
- Relevant : Link findings to broader applications (e.g., sEH inhibitors in inflammation).
Avoid overambitious scopes (e.g., simultaneous in vivo PK/PD studies without preliminary data) .
Q. What are common pitfalls in interpreting molecular docking results, and how to mitigate them?
- Answer : Pitfalls include:
- Overfitting : Validate with mutagenesis data (e.g., Ala-scanning of catalytic residues).
- Ignoring solvation effects : Use explicit solvent molecular dynamics (MD) simulations.
- False positives : Cross-check with SPR (surface plasmon resonance) binding assays.
Report both docking scores and experimental values for transparency .
Q. Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
